ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is characterized by:
- A 3-(trifluoromethyl)benzamido substituent at position 5, introducing strong electron-withdrawing and lipophilic properties.
- An ethyl carboxylate at position 1, influencing solubility and metabolic stability.
The compound’s design leverages halogenation (Cl, CF₃) and amide linkages to modulate bioactivity, likely targeting enzymes or receptors sensitive to hydrophobic interactions and π-stacking .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-13(10-12)23(25,26)27)17(16)21(32)30(29-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFMFSPUUBGRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl group and the trifluoromethylbenzamido moiety. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table compares key structural features and properties of the target compound with its analogues:
Key Observations:
Substituent Position Effects: The 3-CF₃ group in the target compound (vs. 4-Chlorophenyl (target) vs. 4-fluorophenyl : Chlorine’s larger atomic radius and stronger electron-withdrawing nature could increase metabolic stability but reduce solubility compared to fluorine.
Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidine core in replaces thieno[3,4-d]pyridazine, altering π-orbital distribution and hydrogen-bonding capacity. This may shift activity toward kinase inhibition (common for pyrimidine derivatives).
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest significant pharmacological properties, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 505.44 g/mol. The presence of various functional groups, including the chlorophenyl and trifluoromethyl moieties, contributes to its unique chemical reactivity and biological activity.
Antiviral Properties
Recent studies have indicated that compounds within the thieno[3,4-d]pyridazine class exhibit antiviral activities. This compound has shown promise as an adenosine A1 receptor modulator. This interaction suggests potential applications in treating viral infections and conditions related to adenosine signaling, such as cardiovascular diseases and neurological disorders .
Anticancer Activity
The structural characteristics of this compound may also confer anticancer properties. Thieno[3,4-d]pyridazines have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms. Preliminary data indicate that derivatives similar to this compound can induce apoptosis in cancer cells .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : Interaction with adenosine receptors can influence cellular signaling pathways that regulate immune responses and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to growth inhibition.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.
Case Studies
A study investigating the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives revealed that modifications at specific positions significantly enhance biological activity . For instance:
- Compound Comparison :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Methoxy group | Anti-inflammatory |
| Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Cyclopentane amide | Anticancer |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral |
This table illustrates how variations in substituents can lead to diverse biological activities among structurally related compounds.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Researchers are exploring these synthetic pathways to develop more potent derivatives with enhanced efficacy against targeted biological pathways .
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer: The synthesis involves multi-step reactions starting from pyridazine or thiophene precursors. Key steps include:
- Coupling reactions : Amide bond formation between the thieno[3,4-d]pyridazine core and 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., DCM solvent, catalytic DMAP) .
- Esterification : Ethyl ester introduction via nucleophilic substitution or carboxylate activation (e.g., using EDCI/HOBt) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : - Temperature control (0–5°C for amidation to suppress side reactions).
- Use of anhydrous solvents to prevent hydrolysis of trifluoromethyl groups .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 524.08 calculated for C₂₂H₁₅ClF₃N₃O₃S) .
- Infrared Spectroscopy (IR) : Stretching bands for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for thieno[3,4-d]pyridazine derivatives?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs for structure refinement. Key considerations:
- Validation Tools : Check R-factor convergence (target <0.05) and ADDSYM in PLATON to detect missed symmetry .
Example : A related compound (ethyl 5-amino-3-(3-chlorophenyl)-thieno[3,4-d]pyridazine) showed 0.054 R-factor after iterative refinement .
Q. How does the trifluoromethyl group influence the compound’s reactivity and binding affinity in biological assays?
Methodological Answer:
- SAR Studies :
- Replace CF₃ with Cl or CH₃ to assess steric/electronic effects.
- In vitro assays : Measure IC₅₀ against kinases or proteases (e.g., ATPase assays) to correlate substituent effects .
- Computational Modeling :
- DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and H-bonding sites .
- Docking (AutoDock Vina) into target proteins (e.g., PARP-1) to predict binding modes .
Data Example :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| CF₃ | 0.12 | 3.2 |
| Cl | 0.45 | 2.8 |
| CH₃ | 1.10 | 2.5 |
Q. What are the challenges in optimizing reaction yields for scale-up synthesis?
Methodological Answer:
- Scale-Up Issues :
- Yield Optimization Table :
| Step | Lab Scale Yield (%) | Pilot Scale Yield (%) | Key Adjustment |
|---|---|---|---|
| Amidation | 72 | 58 | Slow addition of benzoyl chloride |
| Esterification | 85 | 78 | Increased catalyst (EDCI) loading by 10% |
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), analyze by LC-MS for decomposition products (e.g., free carboxylic acid) .
- Thermal stability : TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C for intact compound) .
Stability Data :
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 2.0, 37°C | Carboxylic acid | 12 |
| pH 9.0, 37°C | Amide hydrolysis | 8 |
| 60°C, dry | None | >720 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
